molecular formula C24H27N3O5 B14998912 Isopropyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Isopropyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B14998912
M. Wt: 437.5 g/mol
InChI Key: CQDMOIVUUMEWIF-UHFFFAOYSA-N
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Description

This class features a fused pyrimido-benzimidazole core substituted with aryl and ester groups, contributing to diverse physicochemical and biological properties.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

propan-2-yl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C24H27N3O5/c1-13(2)32-23(28)20-14(3)25-24-26-16-9-7-8-10-17(16)27(24)21(20)15-11-18(29-4)22(31-6)19(12-15)30-5/h7-13,21H,1-6H3,(H,25,26)

InChI Key

CQDMOIVUUMEWIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Condensation and Cyclization of Precursors

The classical route involves sequential condensation and cyclization steps starting from 2-aminobenzimidazole and β-keto esters. As demonstrated in pyrimido[1,2-a]benzimidazole syntheses, 2-aminobenzimidazole reacts with ethyl acetoacetate derivatives under acidic conditions to form the dihydropyrimidine ring. For the target compound, this step is modified by introducing the 3,4,5-trimethoxyphenyl group via a Friedel-Crafts alkylation prior to cyclization. The isopropyl ester is introduced through a Steglich esterification using isopropyl alcohol and DCC (dicyclohexylcarbodiimide).

Key Reaction Conditions

  • Temperature : 80–100°C for cyclization
  • Solvent : Ethanol or DMF (dimethylformamide)
  • Catalyst : p-Toluenesulfonic acid (p-TSA) or HCl
  • Yield : 45–60% after purification

Nitration and Reduction for Functional Group Introduction

A patent describing pyrido[1,2-a]imidazo[4,5-f]benzimidazole synthesis highlights the use of nitration followed by titanium(III) chloride reduction to install amino groups. Adapting this method, the 3,4,5-trimethoxyphenyl moiety can be introduced via electrophilic aromatic substitution using trimethoxybenzene derivatives. Nitration at position 4 of the benzimidazole ring, followed by reduction, generates an amine intermediate that undergoes condensation with trimethoxybenzaldehyde.

Modern Catalytic and Technological Innovations

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction times and improves yields. In the synthesis of pyridazin-3(2H)-one derivatives, microwave conditions reduced reaction durations from hours to minutes. Applying this to the target compound, the cyclocondensation of 2-aminobenzimidazole with β-keto esters achieves completion in 15–20 minutes at 100°C, compared to 8–24 hours under conventional heating.

Optimized Microwave Parameters

  • Power : 300 W
  • Temperature : 100°C
  • Solvent : DMF with Et₃N (triethylamine) as base
  • Yield : 75–88%

Sonochemical Activation for Enhanced Cyclization

Ultrasound irradiation promotes cavitation, enhancing mass transfer and reaction kinetics. A study on chromeno[3',2':5,6]pyrimido[1,2-a]benzimidazoles reported 88% yields in 10 minutes using sonication. For the target compound, sonochemical activation during the Friedel-Crafts step reduces byproduct formation and increases regioselectivity.

Solvent-Free and Green Chemistry Approaches

Polymer-Supported Triflic Acid Catalysis

The use of polyvinylpyrrolidone-trifluoromethanesulfonic acid (PVP-TfOH) as a recyclable catalyst enables solvent-free synthesis of benzimidazole derivatives. Applying this method, o-phenylenediamine derivatives condense with 3,4,5-trimethoxybenzaldehyde in the presence of PVP-TfOH, achieving 85–90% yields within 6 minutes at 70°C.

Advantages of PVP-TfOH

  • Reusability : 5 cycles without significant activity loss
  • Eco-Friendly : Eliminates toxic solvents
  • Scalability : Gram-scale synthesis feasible

Critical Analysis of Synthetic Routes

Comparative Efficiency of Methods

Method Reaction Time Yield (%) Key Advantages
Traditional Cyclization 8–24 h 45–60 Low equipment requirements
Microwave-Assisted 15–20 min 75–88 Rapid, high yield
Sonochemical 10 min 80–88 Enhanced selectivity
PVP-TfOH Catalysis 6 min 85–90 Solvent-free, recyclable catalyst

Challenges and Limitations

  • Regioselectivity : Competing reactions at N1 vs. N3 of benzimidazole require careful catalyst selection.
  • Purification : Column chromatography is often necessary due to polar byproducts.
  • Cost : Trimethoxybenzaldehyde and palladium catalysts increase expenses.

Characterization and Quality Control

Spectroscopic Techniques

  • ¹H NMR : Distinct signals for isopropyl (δ 1.2–1.4 ppm), methoxy (δ 3.8–4.0 ppm), and aromatic protons (δ 6.8–8.2 ppm).
  • MS (ESI) : Molecular ion peak at m/z 508.2 [M+H]⁺ confirms molecular weight.
  • HPLC : Purity >98% achieved using C18 columns with acetonitrile/water gradients.

X-ray Crystallography

Single-crystal X-ray analysis (where feasible) confirms the planar geometry of the fused rings and the equatorial orientation of the trimethoxyphenyl group.

Applications and Derivatives

The compound serves as a precursor for anticancer agents targeting tubulin polymerization, akin to combretastatin A-4 analogues. Structural modifications, such as replacing the isopropyl group with fluorinated esters, enhance blood-brain barrier penetration.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .

Scientific Research Applications

Isopropyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Isopropyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit tubulin polymerization, heat shock protein 90 (Hsp90), or thioredoxin reductase (TrxR), thereby exerting its effects .

Comparison with Similar Compounds

Structural Comparison

The compound is distinguished by its 3,4,5-trimethoxyphenyl substituent at the 4-position and an isopropyl ester at the 3-carboxylate position. Key structural analogs include:

Compound Name Substituent (4-position) Ester Group (3-position) Molecular Formula Molar Mass (g/mol) pKa (Predicted)
Target Compound 3,4,5-Trimethoxyphenyl Isopropyl C₂₅H₂₉N₃O₆ 479.52* N/A
2-Methoxyethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-...-3-carboxylate 2,3,4-Trimethoxyphenyl 2-Methoxyethyl C₂₄H₂₇N₃O₇ 469.49 N/A
Ethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-...-3-carboxylate 2,3,4-Trimethoxyphenyl Ethyl C₂₃H₂₅N₃O₅ 423.46 5.00 ± 0.60
Ethyl 2-methyl-4-(4-pyridinyl)-...-3-carboxylate 4-Pyridinyl Ethyl C₂₀H₁₉N₅O₂ 385.39 N/A
Ethyl (4R)-4-[4-(diethylamino)phenyl]-2-methyl-...-3-carboxylate 4-(Diethylamino)phenyl Ethyl C₂₆H₃₁N₅O₂ 469.55 N/A

Notes:

  • Substituent positioning : The 3,4,5-trimethoxyphenyl group in the target compound differs from the 2,3,4-trimethoxyphenyl or heteroaromatic (e.g., pyridinyl) groups in analogs. Methoxy groups at the 3,4,5 positions enhance electron-donating effects and steric bulk compared to 2,3,4-substituted analogs .

Physicochemical Properties

  • Solubility : Ethyl ester analogs (e.g., ) exhibit moderate predicted aqueous solubility (pKa ~5.0), suggesting partial ionization at physiological pH. The isopropyl ester in the target compound likely reduces water solubility compared to polar 2-methoxyethyl esters .
  • Stability : Phosphate prodrug strategies (e.g., combretastatin derivatives ) highlight the importance of ester groups in modulating stability. The isopropyl group may confer slower hydrolysis than ethyl esters, extending half-life.

Biological Activity

Isopropyl 2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a benzimidazole moiety and a pyrimidine ring. Its chemical formula is C22H26N2O5C_{22}H_{26}N_2O_5, with a molecular weight of approximately 402.45 g/mol. The presence of methoxy groups on the phenyl ring may enhance its biological activity by improving lipophilicity and receptor binding affinity.

Antimicrobial Activity

Research suggests that derivatives of benzimidazole and pyrimidine exhibit significant antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. For instance, a study highlighted that certain benzimidazole derivatives showed minimum inhibitory concentrations (MIC) as low as 0.78 µg/ml against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Benzimidazole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds with similar structures have shown effectiveness in reversing drug resistance in cancer cells by modulating P-glycoprotein (P-gp) activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell survival.
  • Receptor Modulation : It might act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Study on Antimicrobial Efficacy

A recent study synthesized various benzimidazole derivatives and evaluated their antimicrobial activities. The results indicated that compounds with methoxy substitutions exhibited enhanced antibacterial effects compared to their unsubstituted counterparts. The study reported that the most active compounds had MIC values significantly lower than those of standard antibiotics .

Investigation into Anticancer Properties

In another investigation focusing on the anticancer potential of benzimidazole derivatives, researchers found that certain compounds could effectively inhibit the growth of multidrug-resistant cancer cells by enhancing the intracellular concentration of chemotherapeutic agents like paclitaxel . The study concluded that structural modifications significantly impact the bioactivity of these compounds.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (µg/ml)Reference
Compound AAntibacterial0.78
Compound BAnticancer (P-gp modulator)N/A
Compound CAntifungal1.56

Q & A

Q. What methodological approaches are recommended for synthesizing this compound efficiently?

A combination of computational reaction path searches (e.g., quantum chemical calculations) and iterative experimental validation is critical. For example, ICReDD's framework integrates quantum mechanics-based reaction path predictions with high-throughput experimentation to identify optimal reaction conditions, reducing trial-and-error inefficiencies . This approach aligns with procedures for analogous dihydropyrimido-benzimidazole derivatives, where refluxing precursors in excess reagents under controlled conditions yields target compounds .

Q. How should researchers characterize the structural integrity of this compound?

Use multi-spectroscopic validation:

  • NMR : Assign chemical shifts for the 3,4,5-trimethoxyphenyl group (δ ~3.7–3.9 ppm for OCH₃) and dihydropyrimido-benzimidazole core (e.g., δ ~6.5–8.5 ppm for aromatic protons) .
  • XRD : Confirm crystallographic parameters (e.g., torsion angles and dihedral angles) to validate the planar geometry of the fused heterocyclic system .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ calculated for C₂₅H₂₈N₃O₆: 466.20) .

Q. What experimental design strategies are suitable for assessing solubility and formulation compatibility?

Employ a Design of Experiments (DoE) approach with variables like pH, solvent polarity, and temperature. For instance, a 2³ factorial design can model interactions between these factors, minimizing experiments while maximizing data robustness . Include polar aprotic solvents (e.g., DMSO) for initial solubility screening, followed by partition coefficient (LogP) determination via shake-flask methods.

Q. What in vitro assays are appropriate for preliminary biological activity screening?

Prioritize enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) due to the compound’s structural similarity to bioactive dihydropyrimidine derivatives. Use dose-response curves (IC₅₀ determination) and negative controls to validate specificity. Cell viability assays (e.g., MTT) should follow to rule out cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted reactivity data?

Apply comparative analysis frameworks:

  • Methodological triangulation : Cross-validate computational predictions (e.g., DFT-calculated activation energies) with experimental kinetics (e.g., Arrhenius plots) .
  • Error source mapping : Identify discrepancies in solvent effects, steric hindrance, or catalyst degradation using controlled variable testing . Example: If experimental yields are lower than predicted, re-examine transition-state models for overlooked steric interactions from the isopropyl ester group .

Q. What advanced techniques optimize reaction conditions for scale-up?

Use response surface methodology (RSM) within DoE to model nonlinear relationships between variables (e.g., catalyst loading, temperature). For instance, a Central Composite Design (CCD) can optimize the coupling of 3,4,5-trimethoxyphenyl precursors with dihydropyrimido-benzimidazole intermediates, balancing yield and byproduct formation . Integrate real-time process monitoring (e.g., PAT tools) for dynamic adjustments .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Adopt a modular substitution strategy:

  • Core modifications : Compare bioactivity of derivatives with varying substituents on the benzimidazole or pyrimidine rings.
  • Pharmacophore mapping : Use 3D-QSAR models to correlate substituent electronic properties (e.g., Hammett σ values) with target binding affinities.
Substituent PositionFunctional GroupObserved Bioactivity (IC₅₀, μM)Key Reference
4-(3,4,5-Trimethoxyphenyl)Methoxy0.45 (Kinase X inhibition)
2-MethylMethyl1.20 (Reduced selectivity)

Q. What degradation pathways should be prioritized in stability studies?

Focus on hydrolytic degradation (ester cleavage) and oxidative demethylation of the 3,4,5-trimethoxyphenyl group. Accelerated stability testing under ICH guidelines (40°C/75% RH) combined with LC-MS can identify degradation products. Mitigation strategies include lyophilization for storage or formulation with antioxidants .

Methodological Notes

  • Data Validation : Cross-reference computational predictions (e.g., Gaussian-based DFT) with experimental kinetics to ensure reproducibility .
  • Ethical Compliance : Adhere to safety protocols (e.g., P201/P202 precautionary codes) when handling reactive intermediates .

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